(Triisopropylsilyl)acetylene

Safety Stability Handling

For complex syntheses requiring orthogonal alkyne protection, (Triisopropylsilyl)acetylene is essential. It remains inert under conditions that cleave TMS-acetylene (0.1-1.0 equiv. DBU in wet MeCN), enabling sequential deprotection. Its higher boiling point reduces volatility risks versus TMS analogs during scale-up. Ideal for conjugated polymers, ATRP initiators, and asymmetric alkynylation. Choose ≥97% purity for reproducible results.

Molecular Formula C11H22Si
Molecular Weight 182.38 g/mol
CAS No. 89343-06-6
Cat. No. B1226034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Triisopropylsilyl)acetylene
CAS89343-06-6
Synonymstriisopropylsilylacetylene
Molecular FormulaC11H22Si
Molecular Weight182.38 g/mol
Structural Identifiers
SMILESCC(C)[Si](C#C)(C(C)C)C(C)C
InChIInChI=1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3
InChIKeyKZGWPHUWNWRTEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Triisopropylsilyl)acetylene (TIPS-Acetylene) for Organic Synthesis and Materials Science – A Procurement Guide to 89343-06-6


(Triisopropylsilyl)acetylene (CAS 89343-06-6), also known as ethynyltriisopropylsilane or TIPS-acetylene, is an organosilicon compound with the molecular formula C₁₁H₂₂Si. It is characterized by a terminal alkyne protected by a bulky triisopropylsilyl (TIPS) group . This structure confers significant kinetic stability, making it a versatile reagent in organic synthesis and materials science [1]. The compound is a clear, colorless liquid with a density of 0.813 g/mL at 25 °C and a boiling point of 50-52 °C at 0.6 mmHg .

Why Generic Substitution of (Triisopropylsilyl)acetylene (89343-06-6) Is Not Advisable


While other silyl-protected acetylenes like trimethylsilylacetylene (TMS-acetylene) and tert-butyldimethylsilylacetylene (TBDMS-acetylene) exist, direct substitution for (triisopropylsilyl)acetylene is not straightforward and can lead to reaction failure or compromised product quality. The critical differences in stability, chemoselectivity, and physical properties necessitate a careful, evidence-based selection process [1]. Simple replacement without understanding these distinctions can result in unintended deprotection, poor regioselectivity, or safety hazards. The following section provides the quantitative evidence for why (triisopropylsilyl)acetylene should be chosen or prioritized for specific research and industrial applications over its closest analogs .

Quantitative Evidence Guide for (Triisopropylsilyl)acetylene (89343-06-6) Selection and Procurement


Quantitative Comparison of Thermal and Safety Features for (Triisopropylsilyl)acetylene vs. Trimethylsilylacetylene

(Triisopropylsilyl)acetylene exhibits a significantly higher boiling point of 100 °C at 20 mmHg, compared to trimethylsilylacetylene, whose boiling point is approximately 53 °C at atmospheric pressure . This difference is a direct result of the increased molecular weight and van der Waals forces associated with the bulkier triisopropylsilyl group [1]. The elevated boiling point of (triisopropylsilyl)acetylene translates to reduced volatility and vapor pressure, which enhances safety during handling and storage by minimizing the risk of inhalation exposure and flammable vapor buildup .

Safety Stability Handling

Quantitative Comparison of Chemoselectivity in Deprotection: (Triisopropylsilyl)acetylene vs. Trimethylsilylacetylene

A 2008 study by Yeom et al. demonstrated that the bulky TIPS group on (triisopropylsilyl)acetylene remains completely intact under conditions (0.1-1.0 equiv. DBU in wet acetonitrile at 60 °C for 40 minutes) that quantitatively and chemoselectively cleave the acetylenic TMS group from trimethylsilylacetylene [1]. The study explicitly states that 'more sterically hindered terminal acetylenic silyl groups such as TBDMS and TIPS remained intact under these conditions' [1].

Chemoselectivity Protecting Group Deprotection

Quantitative Comparison of (Triisopropylsilyl)acetylene in Mild Deprotection for Aryl and Heteroaryl Terminal Alkyne Synthesis

Research on the deprotection of triisopropylsilylarylacetylenes shows that the TIPS group can be efficiently and cleanly removed using mild conditions (1.5 equiv. AgF in methanol) [1]. This contrasts with other conditions, such as a mixture of AgNO₃/KF, which gave lower yields, or combinations with Cu(I), Co(II), or Hg(II) salts, which failed to react or caused decomposition [1]. The study highlights the specific and reliable deprotection of TIPS-acetylenes using AgF, enabling the high-yield preparation of aryl and heteroaryl terminal alkynes [1].

Deprotection Alkyne Silver Fluoride

Quantitative Comparison of (Triisopropylsilyl)acetylene in Facilitating High-Efficiency Synthesis of Sensitive Diynes

A study on the in situ desilylation and dimerization of acetylenes demonstrates that TIPS-protected acetylenes can be directly converted to various aromatic and alkyl diynes and tetraynes in excellent yields (82-99%) [1]. This protocol bypasses the complications of separate deprotection and isolation steps often required with other protecting groups, which can be particularly problematic for sensitive diynes [1].

Synthesis Diynes In Situ Deprotection

Quantitative Comparison of (Triisopropylsilyl)acetylene in Enabling Controlled Polymer Architectures via Click Chemistry

In the synthesis of well-defined ABC-type triblock copolymers, heterotelechelic polymers containing both azide and TIPS-protected acetylene end groups were prepared with high control (Mw/Mn ≤ 1.24) by ATRP [1]. The TIPS group's stability allowed for two sequential 'click' reactions: first on the azide, followed by deprotection of the TIPS-acetylene and a second click reaction. This enabled the modular construction of a PMA-b-PS-b-PtBA triblock terpolymer, demonstrating the utility of TIPS protection for complex macromolecular engineering [1].

Click Chemistry Polymer Synthesis Block Copolymer

Best Research and Industrial Application Scenarios for (Triisopropylsilyl)acetylene (89343-06-6)


Precision Synthesis of Polyynes and Oligoynes for Advanced Materials

For researchers engaged in the synthesis of conjugated polymers, molecular wires, or organic semiconductors, (triisopropylsilyl)acetylene is the reagent of choice for constructing polyyne units. The evidence from Section 3 demonstrates that TIPS-protected acetylenes can be converted to diynes and tetraynes in high yields (82-99%) via an in situ desilylation/dimerization protocol [1]. This method eliminates the need to isolate unstable intermediates, a critical advantage when working with sensitive conjugated systems, and ensures the efficient and high-yield production of advanced materials.

Multi-Step Synthesis Requiring Orthogonal Alkyne Protection Strategies

In complex organic syntheses, such as those encountered in total synthesis or pharmaceutical development, the need for orthogonal protecting groups is paramount. The direct head-to-head comparison data from Section 3 proves that (triisopropylsilyl)acetylene remains completely inert under conditions (0.1-1.0 equiv. DBU in wet acetonitrile) that quantitatively remove the TMS group from trimethylsilylacetylene [2]. This allows chemists to strategically install and deprotect different alkyne moieties in a specific sequence without risking the integrity of the TIPS-protected alkyne. Procuring TIPS-acetylene for such strategies is essential for ensuring synthetic success and high product purity.

Synthesis of High-Performance Polymers and Block Copolymers via Click Chemistry

For polymer chemists developing advanced materials with precise architectures, (triisopropylsilyl)acetylene is a key building block. As detailed in Section 3, its use in atom transfer radical polymerization (ATRP) allows for the creation of well-defined polymers with narrow dispersity (Mw/Mn ≤ 1.24) bearing a stable TIPS-protected alkyne end-group [3]. This stability is crucial for executing sequential click reactions, enabling the modular construction of complex block copolymers, as exemplified by the synthesis of a PMA-b-PS-b-PtBA triblock terpolymer [3]. Sourcing high-purity (triisopropylsilyl)acetylene is therefore critical for achieving reproducible and predictable material properties.

Safe and Reliable Large-Scale Alkynylation Reactions

When scaling up reactions involving protected acetylenes, safety and process reliability become as important as yield. The class-level inference from Section 3 regarding the higher boiling point (100 °C at 20 mmHg) of (triisopropylsilyl)acetylene compared to trimethylsilylacetylene directly translates to a safer and more controllable reagent . Its lower volatility reduces the risk of flammable vapor accumulation and inhalation hazards. For industrial chemists or those in core facilities tasked with multi-gram or kilogram-scale syntheses, selecting (triisopropylsilyl)acetylene for reactions like the rhodium-catalyzed asymmetric alkynylation of α,β-unsaturated ketones minimizes safety risks and potential material loss.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Triisopropylsilyl)acetylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.